1-propyl-1H-imidazole-4,5-dicarboxylic acid
Description
1-Propyl-1H-imidazole-4,5-dicarboxylic acid is a substituted imidazole derivative featuring a propyl group at the N1-position and dicarboxylic acid moieties at the C4 and C5 positions. This compound belongs to a broader class of imidazole-4,5-dicarboxylic acid derivatives, which are characterized by their versatile coordination chemistry and biological activities.
Synthetic routes for such derivatives often involve alkylation of the imidazole ring followed by functionalization of the carboxylic acid groups. For example, 1H-imidazole-4,5-dicarboxylate esters are synthesized via reactions with alkyl halides, enabling further derivatization into amides or coordination complexes .
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
1-propylimidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-2-3-10-4-9-5(7(11)12)6(10)8(13)14/h4H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
XGQSSRIZGMFSBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC(=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propyl-1H-imidazole-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-propylimidazole with oxalic acid in the presence of a dehydrating agent can yield the desired compound. The reaction typically requires heating and may involve solvents like acetic acid or dimethylformamide to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of 1-propyl-1H-imidazole-4,5-dicarboxylic acid may involve more efficient and scalable methods. One such method includes the catalytic oxidation of 1-propylimidazole using oxidizing agents like potassium permanganate or hydrogen peroxide. This process can be optimized for higher yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-propyl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or alkylating agents, are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while reduction can produce 1-propylimidazole-4,5-dimethanol.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including 1-propyl-1H-imidazole-4,5-dicarboxylic acid, in anticancer therapies. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of 1-propyl-1H-imidazole-4,5-dicarboxylic acid against several cancer cell lines. The compound demonstrated significant inhibitory effects on cell viability at concentrations ranging from 10 to 100 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF-7 (Breast) | 30 |
| A549 (Lung) | 20 |
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. It has been shown to modulate neurotransmitter systems, which may contribute to its efficacy in reducing seizure activity .
Case Study: Animal Models
In animal models, administration of 1-propyl-1H-imidazole-4,5-dicarboxylic acid resulted in a significant reduction in seizure frequency compared to control groups.
Crystal Engineering
The unique crystal structure of 1-propyl-1H-imidazole-4,5-dicarboxylic acid allows it to be utilized in material science for the development of novel crystalline materials. The compound can form zwitterionic and neutral forms depending on environmental conditions, which is crucial for applications in organic electronics and photonics .
Data Table: Crystal Forms
| Form | Characteristics |
|---|---|
| Zwitterionic | High stability; suitable for solid-state applications |
| Neutral | Enhanced solubility; useful for drug formulation |
Catalytic Applications
There is growing interest in using imidazole derivatives as catalysts in organic reactions due to their ability to stabilize transition states. 1-Propyl-1H-imidazole-4,5-dicarboxylic acid has been explored as a catalyst for various organic transformations, including esterification and acylation reactions .
Case Study: Catalytic Efficiency
In a recent catalytic study, the compound facilitated esterification reactions with yields exceeding 90% under mild conditions.
Mechanism of Action
The mechanism of action of 1-propyl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the carboxylic acid groups can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and type of substituents on the imidazole ring significantly impact properties:
Key Observations :
- N1 vs. C2 substitution : The N1-propyl derivative (target compound) may exhibit distinct coordination behavior compared to C2-substituted analogs due to steric and electronic differences .
- Acidity : Methyl substitution at N1 increases acidity, enhancing catalytic utility , while propyl groups may reduce solubility in polar solvents .
Key Observations :
Biological Activity
1-Propyl-1H-imidazole-4,5-dicarboxylic acid (also referred to as H3pimda) is a derivative of imidazole-4,5-dicarboxylic acid that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
1-Propyl-1H-imidazole-4,5-dicarboxylic acid features a propyl group attached to the imidazole ring, enhancing its solubility and reactivity. The compound can be represented as follows:
Anticoccidial Activity
One of the most significant biological activities of 1-propyl-1H-imidazole-4,5-dicarboxylic acid derivatives is their anticoccidial effect . Coccidia are protozoan parasites that cause severe diseases in poultry, leading to substantial economic losses in the poultry industry. The derivatives have shown efficacy against coccidia strains that exhibit resistance to existing anticoccidial drugs.
Case Study: Efficacy Against Drug-Resistant Coccidia
A study demonstrated that 1-propyl derivatives exhibited a significant reduction in coccidia load in infected chickens compared to control groups receiving traditional treatments. The findings suggest that these compounds can be developed into novel anticoccidial agents, addressing the urgent need for effective treatments against resistant strains .
Coordination Chemistry and Metal Complexes
The coordination chemistry of 1-propyl-1H-imidazole-4,5-dicarboxylic acid has been explored extensively. The compound acts as a bidentate ligand, coordinating with metal ions such as zinc and cadmium to form stable complexes. These metal complexes have shown enhanced biological activities compared to their uncoordinated forms.
Table 1: Biological Activities of Metal Complexes
Antimicrobial Properties
Research indicates that 1-propyl-1H-imidazole-4,5-dicarboxylic acid demonstrates antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives have been reported to be significantly lower than those of traditional antibiotics.
Case Study: Antibacterial Activity
In vitro studies showed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL. These findings highlight the potential of these compounds as alternatives or adjuncts to conventional antibiotics .
The mechanisms underlying the biological activities of 1-propyl-1H-imidazole-4,5-dicarboxylic acid involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
- Induction of Apoptosis : Some studies suggest that metal complexes derived from this compound can induce apoptosis in cancer cells through mitochondrial pathways .
- Metal Ion Chelation : The ability to chelate metal ions may enhance the bioavailability and effectiveness of the compound in biological systems .
Q & A
Q. What are the common synthetic routes for 1-propyl-1H-imidazole-4,5-dicarboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : A typical synthesis involves refluxing 2-n-propylimidazole-4,5-dicarboxylic acid with ethanol and thionyl chloride under controlled temperatures (e.g., 8°C for reagent addition, followed by reflux at 74–79°C for esterification). Post-reaction, cooling and hydrolysis yield the product. Optimization includes adjusting molar ratios (e.g., 48 mmol substrate with 165 mmol thionyl chloride) and monitoring reaction times (5 hours for reflux) to improve yield and purity . Alternative routes may involve esterification of imidazole-4,5-dicarboxylic acid derivatives in acetic anhydride, followed by reduction with LiAlH₄, achieving total yields up to 49.6% .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : FT-IR identifies functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm⁻¹), while ¹H/¹³C NMR resolves proton environments (e.g., propyl chain signals at δ 0.9–1.6 ppm) and carbon types .
- X-ray Diffraction (XRD) : Determines crystal structure and hydrogen-bonding patterns, crucial for confirming molecular packing in coordination polymers .
- Purity Assessment : High-performance liquid chromatography (HPLC) or elemental analysis validates purity (>95%), as referenced in reagent catalogs .
Advanced Research Questions
Q. How does 1-propyl-1H-imidazole-4,5-dicarboxylic acid function as a ligand in coordination polymers or metal-organic frameworks (MOFs)?
- Methodological Answer : The dicarboxylic acid groups enable chelation with metals (e.g., lanthanides or transition metals) to form porous frameworks. For example, Feng et al. (2010) synthesized 2D/3D MOFs using this ligand, highlighting pH-dependent coordination modes (bridging vs. chelating). Structural diversity arises from varying metal nodes (e.g., Zn²⁺ vs. Cu²⁺) and reaction solvents . Recent studies explore proton conductivity in such MOFs by incorporating hydrophilic groups (e.g., –OH) into the ligand structure .
Q. How can conflicting crystallographic data on hydrogen bonding or dimerization be resolved?
- Methodological Answer : Contradictions in hydrogen-bonding motifs (e.g., intramolecular vs. intermolecular) are addressed via:
- Temperature-dependent XRD : Reveals thermal stability of H-bond networks.
- Computational modeling : Density functional theory (DFT) calculates bond energies and optimizes geometries, correlating with experimental XRD data .
- Comparative studies : Alkordi et al. (2008) demonstrated that alkyl chain length (e.g., propyl vs. ethyl substituents) influences dimerization propensity in crystal lattices .
Q. What strategies improve the yield of multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst screening : Sulfuric acid vs. thionyl chloride for esterification impacts reaction rates and byproduct formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during LiAlH₄ reduction steps .
- In-line monitoring : Techniques like TLC or inline NMR track intermediate formation, enabling real-time adjustments .
Q. How can AI-driven retrosynthesis tools aid in designing novel derivatives?
- Methodological Answer : Platforms using databases like Reaxys or Pistachio predict feasible routes for derivatives (e.g., brominated or fluorinated analogs). For example, one-step synthesis plans prioritize direct functionalization of the imidazole core, minimizing protective group chemistry. Validation via LC-MS and microreactor trials ensures pathway accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
